molecular formula C₉H₁₀N₂NaO₈P B1146860 Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt CAS No. 15718-50-0

Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt

Cat. No. B1146860
CAS RN: 15718-50-0
M. Wt: 328.15
InChI Key:
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Description

Synthesis Analysis

The synthesis of uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt, can be approached through multiple pathways. One notable method involves the preparation of uridine 3′-phosphate esters, which undergo concurrent isomerization to 2′-alkylphosphates and cleavage to uridine 2′,3′-cyclic phosphate in aqueous acid, while in aqueous alkali, only cleavage to the cyclic phosphate occurs (Kosonen et al., 1997). Another method described the synthesis of uridine 2',3'-cyclic boranophosphate, indicating the versatility in synthesizing cyclic phosphate analogues (He & Shaw, 2001).

Molecular Structure Analysis

The molecular structure of cyclic uridine phosphate derivatives has been extensively studied. Coulter (1968) detailed the crystal structure of cyclic uridine-3',5'-phosphate, revealing planar uracil rings and specific torsion angles indicating the anti range for base-sugar torsion angles (Coulter, 1968). Qi-tai et al. (2005) further elaborated on the structure of uridine 3′, 5′-cyclic phosphate (c-UMP) crystals, providing detailed parameters of the crystal's monoclinic system (Qi-tai et al., 2005).

Chemical Reactions and Properties

Cyclic uridine phosphates undergo various chemical reactions, including isomerization and cleavage under different conditions. The impact of alkyl groups on these reactions has been quantified, showing that the reaction kinetics are affected by the electron-withdrawing ability of the alkyl group (Kosonen et al., 1997). Moreover, the synthesis of diastereomers of uridine 2',3'-cyclic boranophosphate highlights the chemical versatility of these compounds (He & Shaw, 2001).

Physical Properties Analysis

The physical properties of cyclic uridine phosphates, including crystal structure and solubility, are crucial for understanding their biological functions. The detailed crystallographic analysis provided by Coulter (1968) and Qi-tai et al. (2005) sheds light on the intricate physical structure of these compounds (Coulter, 1968); (Qi-tai et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, are fundamental for the application of cyclic uridine phosphates. Studies by Kosonen et al. (1997) and He & Shaw (2001) highlight the chemical behavior, demonstrating the compounds' reactivity in isomerization and cleavage reactions and their potential for synthesis in diverse forms (Kosonen et al., 1997); (He & Shaw, 2001).

Scientific Research Applications

  • Isomerization and Cleavage Reactions : Uridine 3′-phosphate esters undergo isomerization to 2′-alkylphosphates and cleavage to uridine 2′,3′-cyclic phosphate in aqueous acid. In alkaline conditions, only cleavage to the cyclic phosphate occurs. This highlights its potential in biochemical reactions involving nucleotides (Kosonen et al., 1997).

  • Molecular Structure Analysis : The crystal structure of cyclic uridine-3',5'-phosphate reveals that uracil rings are planar and in the keto form, providing insights into nucleotide conformation (Coulter, 1968).

  • Enzymatic Hydrolysis Studies : Enzymatic activities like cyclic phosphodiesterase and 3’-nucleotidase in Escherichia coli B can catalyze the conversion of uridine 2',3’-cyclic phosphate to uridine 3’-monophosphate. This indicates its role in nucleotide metabolism (Anraku, 1964).

  • Hydrolysis Mechanisms : Studies on nonenzymatic hydrolysis of cytidine and uridine cyclic 2',3'-phosphates provide a basis for understanding ribonuclease A catalyzed hydrolysis, essential for RNA processing (Eftink & Biltonen, 1983).

  • Cyclization Reactions : Uridine 2'-phosphate or uridine 3'-phosphate forms uridine 2':3'-cyclic phosphate in reactions with diethyl pyrocarbonate, significant for studying nucleotide modifications (Solymosy et al., 1975).

  • Catalysis Mechanisms : Detailed studies on the catalysis of uridine derivatives reveal insights into the mechanisms of enzymatic reactions involving nucleotides (Breslow & Huang, 1990).

  • Prebiotic Chemistry : Research has shown that cyclic uridine monophosphates can be synthesized in prebiotic conditions, suggesting their role in the early formation of life (Gull et al., 2020).

  • Antiviral Defense in Bacteria : Cyclic uridine monophosphates like cCMP and cUMP are involved in bacterial immunity against viruses, functioning as second messengers in antiviral response (Tal et al., 2021).

Safety And Hazards

Users should avoid contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided. Prolonged or repeated exposure should be avoided. Contaminated clothing should be removed and washed before reuse. Users should wash thoroughly after handling .

Future Directions

Despite cP-RNAs’ invisibility in RNA-seq data, increasing evidence indicates that they are not accumulated simply as non-functional degradation products; rather, they have physiological roles in various biological processes . This suggests that further investigation into cP-RNA biology could yield significant insights.

properties

IUPAC Name

sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N2O8P.Na/c12-3-4-6-7(19-20(15,16)18-6)8(17-4)11-2-1-5(13)10-9(11)14;/h1-2,4,6-8,12H,3H2,(H,15,16)(H,10,13,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUDDBXIXSYSRT-IAIGYFSYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

606-02-0 (Parent)
Record name Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

328.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt

CAS RN

15718-50-0
Record name Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt
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